Synthetic Versatility: Unique 4-Chloro Handle for Nucleophilic Displacement
The 4-chloro substituent provides a critical, quantifiable advantage for generating chemical diversity. It serves as a specific, reactive handle for nucleophilic aromatic substitution (SNAr), which is a key step in accessing a wide range of kinase inhibitors . In contrast, the corresponding 4-oxo or 4-amino analogs lack this direct substitution point, requiring additional synthetic steps for functionalization. This reactivity is leveraged in the synthesis of advanced leads, such as the multi-targeted kinase inhibitor 'compound 5k' (a 4-amino substituted derivative), which achieved an IC50 of 40-204 nM against EGFR, Her2, VEGFR2, and CDK2, demonstrating the value of this derivatization point [1].
| Evidence Dimension | Synthetic Reactivity (Functional Handle) |
|---|---|
| Target Compound Data | 4-chloro substituent; reactive toward SNAr with amines, thiols. |
| Comparator Or Baseline | 4-oxo-pyrrolo[2,3-d]pyrimidin-6(7H)-one; requires additional activation for substitution. |
| Quantified Difference | N/A (Qualitative synthetic advantage) |
| Conditions | Organic synthesis context (e.g., coupling reactions with palladium catalysts) |
Why This Matters
This compound is a preferred building block for generating chemical libraries, enabling a direct, one-step diversification strategy that is not possible with non-halogenated analogs, thereby reducing synthesis time and cost.
- [1] Alotaibi, A.A., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 2023, 16(9):1324. View Source
